molecular formula C7H12O3 B13700793 2,2-Dimethyl-3-oxopropyl acetate CAS No. 16184-79-5

2,2-Dimethyl-3-oxopropyl acetate

Cat. No.: B13700793
CAS No.: 16184-79-5
M. Wt: 144.17 g/mol
InChI Key: GXYDISAHHSQZRO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxopropyl acetate is an organic compound with the molecular formula C₇H₁₂O₃. It is known for its unique structural features, which include a ketone group and an ester functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxopropyl acetate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-oxopropyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2,2-Dimethyl-3-oxopropanoic acid.

    Reduction: 2,2-Dimethyl-3-hydroxypropyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-oxopropyl acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxopropyl acetate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-hydroxypropyl acetate
  • 2,2-Dimethyl-3-oxopropanoic acid
  • 2,2-Dimethyl-3-oxopropyl butyrate

Comparison: 2,2-Dimethyl-3-oxopropyl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and versatility in synthetic applications.

Properties

CAS No.

16184-79-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(2,2-dimethyl-3-oxopropyl) acetate

InChI

InChI=1S/C7H12O3/c1-6(9)10-5-7(2,3)4-8/h4H,5H2,1-3H3

InChI Key

GXYDISAHHSQZRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C)(C)C=O

Origin of Product

United States

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